(2,3,5,6-tetrafluorophenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
(2,3,5,6-tetrafluorophenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrafluorophenyl group, a dichloroethenyl group, and a dimethylcyclopropane carboxylate moiety. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-tetrafluorophenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the tetrafluorophenyl or dichloroethenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2,3,5,6-tetrafluorophenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development and delivery systems .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (2,3,5,6-tetrafluorophenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: A stereoisomer with similar chemical properties but different spatial arrangement.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A compound with a similar fluorinated aromatic structure.
Uniqueness
The uniqueness of (2,3,5,6-tetrafluorophenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C15H12Cl2F4O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m0/s1 |
InChI Key |
DDVNRFNDOPPVQJ-WRWORJQWSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C |
Origin of Product |
United States |
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